REACTION_CXSMILES
|
C(N(CC)CC)C.Br[C:9]1[CH:14]=[CH:13][C:12]([Cl:15])=[CH:11][N:10]=1.[C]=O.[CH2:18]([OH:20])[CH3:19].CN([CH:24]=[O:25])C>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C1(P(C2C=CC=CC=2)[C-]2C=CC=C2)C=CC=CC=1.[C-]1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=C1.[Fe+2]>[Cl:15][C:12]1[CH:13]=[CH:14][C:9]([C:24]([O:20][CH2:18][CH3:19])=[O:25])=[N:10][CH:11]=1 |f:3.4,5.6.7,8.9.10,^3:15|
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
|
[C]=O
|
Name
|
|
Quantity
|
1.4 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
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BrC1=NC=C(C=C1)Cl
|
Name
|
ethanol DMF
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C(C)O.CN(C)C=O
|
Name
|
|
Quantity
|
117 mg
|
Type
|
catalyst
|
Smiles
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C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
577 mg
|
Type
|
catalyst
|
Smiles
|
C1(=CC=CC=C1)P([C-]1C=CC=C1)C1=CC=CC=C1.[C-]1(C=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Fe+2]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Ethanol was evaporated off under reduced pressure from the reaction solution, water
|
Type
|
ADDITION
|
Details
|
was added to the resulting residue
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Type
|
EXTRACTION
|
Details
|
extracted with hexane/ethyl acetate (2/3)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried with anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified through silica gel column chromatography (hexane/ethyl acetate=9/1 to 4/1)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC(=NC1)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |